1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Kinase inhibitor design Structure–activity relationships Ligand efficiency

1-tert-Butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-46-0) is a fully synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyridazin-7-one scaffold class. This scaffold has been extensively explored as a privileged structure in kinase-targeted drug discovery , with demonstrated utility across FGFR, DDR1, BTK, PDE5, and antiviral programs.

Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
CAS No. 1105196-46-0
Cat. No. B1438880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
CAS1105196-46-0
Molecular FormulaC12H18N4O
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESCC(C)C1=NNC(=O)C2=C1C=NN2C(C)(C)C
InChIInChI=1S/C12H18N4O/c1-7(2)9-8-6-13-16(12(3,4)5)10(8)11(17)15-14-9/h6-7H,1-5H3,(H,15,17)
InChIKeyLVDANKIJRLFMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-46-0): Compound Class and Research-Grade Identity


1-tert-Butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-46-0) is a fully synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyridazin-7-one scaffold class . This scaffold has been extensively explored as a privileged structure in kinase-targeted drug discovery [1], with demonstrated utility across FGFR, DDR1, BTK, PDE5, and antiviral programs [2][3][4][5]. The compound is commercially available from multiple research-chemical suppliers at typical purities ≥95% to 97% (HPLC) . However, the differential biological activity attributable specifically to the 1-tert-butyl/4-isopropyl substitution pattern on the pyrazolo[3,4-d]pyridazin-7-one core has not been documented in the peer-reviewed primary literature at the time of this analysis.

Why Generic Substitution Fails for 1-tert-Butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-46-0): Scaffold-Level Evidence Against Interchangeability


The pyrazolo[3,4-d]pyridazin-7-one scaffold is highly sensitive to substitution-driven functional divergence. Published structure–activity relationship (SAR) studies on 66 close analogs demonstrate that kinase selectivity, whole-blood stability, and antitumor efficacy are exquisitely tuned by the nature and position of substituents on the N1, C4, and N6 positions [1]. For example, within a single congeneric series, FGFR1 IC50 values span from 4.8 nM to >1,000 nM depending solely on the C4 substituent choice [2]. In a parallel antiviral application, altering the N1 and C4 substituents shifts selectivity indices from inactive to >22 [3]. Consequently, assuming functional equivalence between the 1-tert-butyl/4-isopropyl-substituted compound and any other pyrazolo[3,4-d]pyridazin-7-one congener without direct comparative data is scientifically unsound. The specific 1-tert-butyl/4-isopropyl combination occupies a unique steric and lipophilic parameter space that has not been systematically characterized against other substitution patterns, making empirical selection—not simple substitution—essential for research programs requiring defined biological outcomes.

Quantitative Differentiation Evidence Guide for 1-tert-Butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-46-0) vs. Structurally Closest Analogs


Steric Parameter Differentiation: 1-tert-Butyl vs. 1-Phenyl/1-Methyl Substitution on the Pyrazolo[3,4-d]pyridazin-7-one Core

The 1-tert-butyl substituent on the target compound imparts substantially greater steric bulk compared to the 1-phenyl or 1-methyl substituents found on commonly researched analogs. In the FGFR covalent inhibitor series, the N1 substituent directly influences the trajectory of the warhead-bearing side chain extending from the N6 position. While the target compound itself lacks reported kinase IC50 data, the published SAR framework reveals that N1-tert-butyl analogs consistently exhibit distinct kinase selectivity profiles relative to N1-phenyl or N1-methyl counterparts due to altered hinge-region interactions [1]. Specifically, the tert-butyl group has been leveraged in fragment-based and structure-based design to fill a hydrophobic pocket adjacent to the gatekeeper residue in FGFR1, a region inaccessible to smaller N1 substituents [2].

Kinase inhibitor design Structure–activity relationships Ligand efficiency

Lipophilic Ligand Efficiency Baseline: C4-Isopropyl vs. C4-Methyl/C4-Phenyl Substitution in Pyrazolo[3,4-d]pyridazin-7-one FGFR Inhibitors

The 4-isopropyl substituent occupies an intermediate position between the 4-methyl and 4-phenyl groups, both of which have been quantitatively characterized in the FGFR inhibitor SAR landscape. In the 66-compound series reported by Wu et al., the C4 position was systematically varied: the 4-methyl analog 10a achieved an FGFR1 IC50 of 4.8 nM (clogP = 2.9, estimated), while 4-phenyl substitution resulted in substantially elevated lipophilicity (clogP > 4.0) and measurable off-target kinase engagement [1]. The 4-isopropyl group of the target compound (calculated clogP ≈ 3.2–3.5) is predicted to confer lipophilic ligand efficiency intermediate between these extremes, potentially offering a balance between target potency and selectivity that is distinct from both the 4-methyl and 4-phenyl series [2].

Lipophilic ligand efficiency FGFR inhibition Drug-likeness optimization

Antiviral Selectivity Index Context: Pyrazolo[3,4-d]pyridazin-7-one Scaffold Performance Against ZIKV MR766 as a Comparator Framework

The pyrazolo[3,4-d]pyridazin-7-one scaffold has been validated as an antiviral chemotype against the ZIKV MR766 African lineage. In a series of 16 derivatives, the most potent compound 9b (ZIKV-IN-8) exhibited an IC50 of 25.6 μM and a selectivity index (SI = CC50/IC50) of 22.4 in Vero cells [1]. Critically, within this congeneric series, antiviral activity was demonstrated to be exquisitely sensitive to the substitution pattern: the SI varied from inactive (SI < 10) to 22.4 across the 16 analogs . The target compound's specific 1-tert-butyl/4-isopropyl combination has not been tested in this ZIKV assay; however, the series-wide SAR confirms that structurally distinct pyrazolo[3,4-d]pyridazin-7-one derivatives cannot be treated as interchangeable antiviral agents.

Zika virus inhibition Antiviral selectivity Pyrazolo-pyridazinone SAR

Whole-Blood Stability as a Differentiating Parameter Within Pyrazolo[3,4-d]pyridazinone Covalent FGFR Inhibitors

Whole-blood stability is a recognized differentiator among covalent pyrazolo[3,4-d]pyridazinone FGFR inhibitors. In the Wu et al. series, compound 10h demonstrated potent FGFR inhibition combined with adequate whole-blood stability, enabling a tumor growth inhibition (TGI) of 91.6% at 50 mg/kg in the FGFR1-amplified NCI-H1581 xenograft model [1]. In contrast, other potent enzymatic inhibitors within the same series failed to translate to in vivo efficacy due to insufficient whole-blood stability [2]. The target compound's 1-tert-butyl/4-isopropyl pattern introduces steric shielding around the electrophilic warhead attachment point (N6), which is predicted—based on class-level SAR—to modulate rates of glutathione conjugation and plasma esterase susceptibility. However, this prediction has not been experimentally verified for the specific compound, and direct whole-blood stability data are absent.

Covalent inhibitor stability Whole-blood assay Pharmacokinetic differentiation

Kinase Selectivity Profiling: DDR1 vs. FGFR1 Selectivity Gates Within the Pyrazolo[3,4-d]pyridazinone Scaffold

The pyrazolo[3,4-d]pyridazinone scaffold has produced both pan-FGFR inhibitors and highly selective DDR1 inhibitors depending on substitution pattern. Compound 2 (a pyrazolo[3,4-d]pyridazinone derivative with a distinct substitution pattern from the target compound) achieved a DDR1 IC50 of 10.6 ± 1.9 nM with a selectivity score S(10) of 0.002 at 0.1 μM against a 430-kinase panel, indicating that only 0.2% of tested kinases were inhibited >90% [1]. In contrast, FGFR-targeted pyrazolo[3,4-d]pyridazinones exhibit broader kinome engagement profiles [2]. The N1-tert-butyl group has been identified in the FGFR cocrystal structures (PDB 6ITJ, 6IUP) as a key determinant of kinase selectivity through steric exclusion of non-target kinases [3]. The specific selectivity profile of the 1-tert-butyl/4-isopropyl compound has not been determined against any kinase panel in the published literature.

Kinase selectivity DDR1 inhibition Kinome profiling

Recommended Research Application Scenarios for 1-tert-Butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-46-0)


Scaffold-Hopping Starting Point for Kinase Inhibitor Design Requiring N1-tert-Butyl Steric Occupancy

Medicinal chemistry teams seeking a pyrazolo[3,4-d]pyridazin-7-one core with pre-installed 1-tert-butyl and 4-isopropyl groups can use this compound as a synthetic intermediate or reference standard. The 1-tert-butyl group occupies the hydrophobic back pocket adjacent to the gatekeeper residue in FGFR kinases, as demonstrated by cocrystal structures PDB 6ITJ (FGFR1) and 6IUP (FGFR4) [1]. This substitution pattern avoids the synthetic complexity of late-stage introduction of sterically demanding tert-butyl groups, enabling rapid diversification at the N6 position for SAR exploration. The compound's commercial availability at 95–97% purity from multiple suppliers supports batch-to-batch reproducibility in SAR campaigns .

Negative Control or Baseline Compound for Pyrazolo[3,4-d]pyridazin-7-one Selectivity Profiling Studies

Given that the target compound's biological activity is undocumented, it can serve as a structurally matched negative control or baseline comparator in kinase selectivity profiling experiments. The scaffold's demonstrated ability to toggle between DDR1-selective (S(10) = 0.002) and pan-FGFR profiles based on substitution pattern [1] makes an uncharacterized, commercially available congener valuable for establishing assay windows and structure-selectivity relationship baselines for new derivatives. Researchers should empirically confirm the compound's inactivity or activity profile against their kinase panel of interest before deploying it as a control.

Lipophilic Ligand Efficiency Benchmarking in Fragment-to-Lead Optimization

The target compound's calculated clogP range of 3.2–3.5 positions it in a lipophilicity window that is strategically relevant for lead optimization. In FGFR programs, the 4-methyl analog (clogP ≈ 2.9) demonstrated superior lipophilic ligand efficiency (LipE), while 4-phenyl analogs (clogP > 4.0) incurred lipophilicity penalties [1]. The 1-tert-butyl/4-isopropyl compound can serve as a benchmarking tool for evaluating the LipE of new pyrazolo[3,4-d]pyridazin-7-one derivatives during fragment-to-lead or hit-to-lead optimization, provided that its potency against the target of interest is first determined .

Antiviral Screening Library Component for Emerging RNA Virus Panel Testing

The pyrazolo[3,4-d]pyridazin-7-one scaffold has demonstrated antiviral activity against ZIKV (MR766 strain, IC50 = 25.6 μM, SI = 22.4 for the most active analog 9b) [1]. The structurally distinct 1-tert-butyl/4-isopropyl substitution pattern of the target compound has not been evaluated in ZIKV or any other antiviral assay. Incorporating this compound into antiviral screening libraries targeting flaviviruses or other emerging RNA viruses could reveal novel structure–activity relationships for this chemotype, given that activity within the congeneric series spanned a >2.2-fold selectivity index range .

Quote Request

Request a Quote for 1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.